molecular formula C19H21N3O4 B2917822 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 1032004-96-8

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B2917822
CAS No.: 1032004-96-8
M. Wt: 355.394
InChI Key: AWSGSWNJTUUAQT-UHFFFAOYSA-N
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Description

2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a synthetic organic compound belonging to the pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide involves the condensation of a pyridine derivative with a benzyl amine under specific conditions. The synthesis typically requires controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes purification steps like recrystallization and chromatography to achieve high purity. Conditions such as pressure and temperature are meticulously controlled to optimize yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction of the cyano group can yield amine derivatives.

  • Substitution: The presence of functional groups allows for substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Ammonia, various amines.

Major Products

Oxidation typically yields oxo-pyridine derivatives, while reduction and substitution can produce various substituted amides and pyridine derivatives.

Scientific Research Applications

2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential interactions with biological macromolecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Molecular Targets: Enzymes, receptors, and other proteins.

  • Pathways Involved: Modulation of enzymatic activity and receptor binding, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide

  • 2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide

Uniqueness

The unique combination of the cyano and dimethoxybenzyl groups provides distinct chemical properties that enhance its reactivity and potential applications compared to similar compounds. The structural differences allow for a broader range of reactions and interactions.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12-8-13(2)22(19(24)15(12)9-20)11-17(23)21-10-14-6-5-7-16(25-3)18(14)26-4/h5-8H,10-11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSGSWNJTUUAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NCC2=C(C(=CC=C2)OC)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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